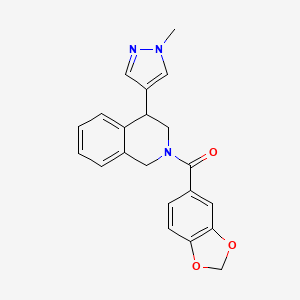

2-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

The compound "2-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline" is a heterocyclic molecule featuring a tetrahydroisoquinoline core substituted with a 1,3-benzodioxole carbonyl group and a 1-methylpyrazole moiety. The benzodioxole group may enhance pharmacokinetic properties, such as metabolic stability, while the pyrazole substituent could influence receptor binding affinity.

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-23-10-16(9-22-23)18-12-24(11-15-4-2-3-5-17(15)18)21(25)14-6-7-19-20(8-14)27-13-26-19/h2-10,18H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNGOKSIFQPFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(C=C4)OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d][1,3]dioxole ring, followed by the introduction of the pyrazole and isoquinoline moieties. The final step often involves the formation of the methanone linkage.

Formation of Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

Introduction of Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

Formation of Isoquinoline Moiety: Isoquinoline derivatives can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

Final Coupling: The final step involves coupling the benzo[d][1,3]dioxole, pyrazole, and isoquinoline intermediates through a Friedel-Crafts acylation reaction to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been included in various anticancer libraries, indicating its potential as an anticancer agent. Its structural features suggest it may interact with biological targets involved in cancer cell proliferation and survival. Screening studies have shown that derivatives of tetrahydroisoquinoline compounds often exhibit cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

Recent studies highlight the role of this compound in neuroprotection. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds with similar structures have demonstrated significant AChE inhibitory activity, suggesting that this compound could be a candidate for further development as a therapeutic agent for cognitive disorders .

Synthesis Techniques

The synthesis of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step synthetic routes that integrate various chemical transformations. These may include:

- Condensation Reactions : To form the core isoquinoline structure.

- Functional Group Modifications : Such as carbonyl formation and pyrazole substitution.

A detailed synthetic pathway is essential for understanding how to optimize yields and enhance bioactivity.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against specific targets such as AChE and monoamine oxidase (MAO). The results indicate promising inhibitory activities that warrant further investigation into their mechanism of action and potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzodioxole and tetrahydroisoquinoline moieties can significantly influence biological activity. Research has shown that certain modifications enhance potency against neurodegenerative targets while maintaining low toxicity profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In a biological context, the compound may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural analogues include:

1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) Key Differences: Replaces the tetrahydroisoquinoline core with a benzodiazepine scaffold and introduces a tetrazole ring.

2-(4-hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one

- Key Differences : Substitutes the benzodioxole-carbonyl group with a hydroxypiperidine-carbonyl moiety and replaces the pyrazole with an isoxazolone ring.

- Functional Impact : The isoxazolone ring introduces additional electronegative centers, which could modulate electronic properties and redox stability .

Computational and Crystallographic Tools for Comparison

- SHELXL : Used for refining crystal structures of similar compounds, enabling precise bond-length and angle comparisons. For example, the benzodioxole carbonyl group’s planarity could be validated against analogous structures .

- This reveals differences in nucleophilic/electrophilic regions influenced by substituents like pyrazole vs. tetrazole .

- ORTEP-3 : Generates 3D molecular visualizations to highlight steric effects, such as the spatial hindrance caused by the 1-methylpyrazole group compared to smaller substituents in analogues .

Table 1: Key Structural and Electronic Comparisons

*LogP values estimated via fragment-based methods using Multiwfn .

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols, similar to Compound 4g, which involves coupling benzodiazepine and tetrazole precursors . However, steric hindrance from the 1-methylpyrazole group may complicate cyclization steps.

- Computational Predictions : Multiwfn analysis suggests the benzodioxole-carbonyl group contributes to a higher electron-deficient aromatic system compared to coumarin-based analogues, which may influence π-π stacking interactions .

Biological Activity

The compound 2-(2H-1,3-benzodioxole-5-carbonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (often abbreviated as BDP-TIQ ) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BDP-TIQ, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

BDP-TIQ is characterized by its unique structural features, which include:

- A benzodioxole moiety that contributes to its chemical reactivity.

- A tetrahydroisoquinoline core that is known for various biological activities.

- A pyrazole ring that enhances its pharmacological profile.

The molecular formula of BDP-TIQ is , and its IUPAC name is (1R)-2-(2H-1,3-benzodioxole-5-carbonyl)-1-methyl-1,2,3,4-tetrahydroisoquinoline .

Anticancer Activity

Research has indicated that BDP-TIQ exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Specific studies have shown:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines, indicating moderate potency .

Antimicrobial Activity

BDP-TIQ has also been evaluated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these pathogens, suggesting potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In vivo studies using animal models have revealed that BDP-TIQ possesses anti-inflammatory properties. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a carrageenan-induced paw edema model. The compound's anti-inflammatory activity was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of BDP-TIQ can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : Preliminary data suggest that BDP-TIQ may inhibit certain enzymes involved in inflammatory pathways, although further studies are required to elucidate these mechanisms fully .

Case Studies and Research Findings

A series of case studies have been conducted to assess the pharmacological potential of BDP-TIQ:

Q & A

Q. What are the common synthetic routes for synthesizing tetrahydroisoquinoline derivatives like this compound?

The synthesis of tetrahydroisoquinoline scaffolds typically involves cyclization reactions. For example, the Biginelli reaction is used to construct dihydropyrimidinone intermediates, which can be further functionalized. Cyclization of ethyl-3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates with amino-isoxazole derivatives under reflux conditions (ethanol, 2–4 hours) yields fused heterocyclic systems . Key steps include condensation of aldehydes, thioureas, and acetoacetate derivatives in one-pot reactions.

Q. What spectroscopic and crystallographic methods are employed for structural characterization?

- NMR : ¹H and ¹³C NMR are critical for confirming substituent positions and regiochemistry. For instance, coupling constants in aromatic regions resolve benzodioxole and pyrazole ring orientations .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Recent studies on pyrazole derivatives (e.g., (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one) highlight the importance of crystallographic data for validating tautomeric forms and intermolecular interactions .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the benzodioxole-pyrazole-tetrahydroisoquinoline hybrid?

- Solvent selection : Ethanol or DMF-EtOH mixtures (1:1) enhance solubility during cyclization and recrystallization .

- Catalyst screening : Acidic or basic catalysts (e.g., p-TsOH, piperidine) may accelerate ring closure.

- Temperature control : Reflux (80–100°C) balances reaction rate and side-product formation. Lower temperatures (40–60°C) are preferred for thermally sensitive intermediates .

- By-product analysis : TLC or HPLC monitors unreacted starting materials. Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) to minimize residual substrates .

Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism, rotamers). Strategies include:

- Variable-temperature NMR : Identifies conformational equilibria by observing peak splitting or coalescence at different temperatures .

- DFT calculations : Compares theoretical chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed structures .

- Synchrotron XRD : High-resolution crystallography resolves electron density ambiguities, especially for disordered substituents .

Q. What strategies are used to explore structure-activity relationships (SAR) for bioactivity?

- Core modification : Replace the benzodioxole moiety with coumarin or chromone derivatives to assess π-stacking interactions .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 4-position to modulate electronic effects and binding affinity .

- Molecular docking : Compare binding poses of analogs (e.g., tetrahydroisoquinoline vs. pyrimidine hybrids) with target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger .

Data Contradiction and Validation

Q. How to address inconsistent biological activity data across studies?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. ATP-luminescence) for IC₅₀ comparisons.

- Metabolic stability testing : Evaluate compound half-life in liver microsomes to rule out false negatives due to rapid degradation .

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.